molecular formula C26H36 B13795417 Pyrene, 4-decyl-1,2,3,6,7,8-hexahydro- CAS No. 56247-94-0

Pyrene, 4-decyl-1,2,3,6,7,8-hexahydro-

Cat. No.: B13795417
CAS No.: 56247-94-0
M. Wt: 348.6 g/mol
InChI Key: RJQGNYIKTOWQRO-UHFFFAOYSA-N
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Description

Pyrene, 4-decyl-1,2,3,6,7,8-hexahydro-: is a derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and applications across various scientific domains. This compound has a molecular formula of C26H36 and a molecular weight of 348.5640 g/mol . It is characterized by the addition of a decyl group and hydrogenation at specific positions on the pyrene ring, which modifies its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrene, 4-decyl-1,2,3,6,7,8-hexahydro- typically involves the hydrogenation of pyrene in the presence of a decyl group. One common method is the photochemical reduction of pyrene using triphenyltin hydride

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) to achieve the desired hydrogenation and substitution . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Pyrene, 4-decyl-1,2,3,6,7,8-hexahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Pyrene, 4-decyl-1,2,3,6,7,8-hexahydro- involves its interaction with molecular targets through its aromatic and hydrophobic properties. The decyl group enhances its solubility in organic solvents, facilitating its incorporation into various molecular systems. The hydrogenated pyrene ring can participate in π-π interactions and hydrophobic interactions, influencing the compound’s behavior in biological and chemical systems .

Comparison with Similar Compounds

Uniqueness: Pyrene, 4-decyl-1,2,3,6,7,8-hexahydro- is unique due to the presence of the decyl group, which enhances its solubility and modifies its chemical reactivity compared to other pyrene derivatives. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .

Properties

CAS No.

56247-94-0

Molecular Formula

C26H36

Molecular Weight

348.6 g/mol

IUPAC Name

4-decyl-1,2,3,6,7,8-hexahydropyrene

InChI

InChI=1S/C26H36/c1-2-3-4-5-6-7-8-9-12-22-19-23-15-10-13-20-17-18-21-14-11-16-24(22)26(21)25(20)23/h17-19H,2-16H2,1H3

InChI Key

RJQGNYIKTOWQRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C2CCCC3=C2C4=C(CCCC4=C1)C=C3

Origin of Product

United States

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